
Bop-JF646
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bop-JF646 is a fluorescent dual α9β1/α4β1 integrin inhibitor. It is a conjugate of BOP and Janelia Fluor 646, designed to fluoresce only when bound to integrins, making it useful for no-wash experiments. This compound is known for its photostability and brightness, which allows for live cell tracking of integrin receptors over long periods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bop-JF646 is synthesized by conjugating BOP (Cat. No. 6047) with Janelia Fluor 646 (Cat. No. 6148). The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. the general process involves the formation of a stable bond between the BOP and Janelia Fluor 646 molecules under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Bop-JF646 primarily undergoes binding reactions with integrins. It does not typically participate in oxidation, reduction, or substitution reactions under normal experimental conditions.
Common Reagents and Conditions
The primary reagents involved in the use of this compound are integrins, which it binds to selectively. The conditions for these reactions are typically physiological, such as those found in cell culture environments.
Major Products Formed
The major product formed from the reaction of this compound with integrins is a fluorescent complex that can be detected using various imaging techniques .
Wissenschaftliche Forschungsanwendungen
Bop-JF646 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study integrin interactions and dynamics.
Biology: Employed in live cell imaging to track integrin receptors and study cell adhesion and migration.
Medicine: Utilized in research on diseases involving integrin dysfunction, such as cancer and inflammatory diseases.
Industry: Applied in the development of diagnostic tools and assays for integrin-related conditions
Wirkmechanismus
Bop-JF646 exerts its effects by binding to α9β1 and α4β1 integrins. Once bound, the compound fluoresces, allowing researchers to visualize and track integrin receptors in live cells. The fluorescence is due to the excitation of the Janelia Fluor 646 component, which emits light at a specific wavelength when excited .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bop-JF549: Another fluorescent dual α9β1/α4β1 integrin inhibitor, but with a different fluorescent dye (Janelia Fluor 549) that emits at a different wavelength.
Janelia Fluor 646: The fluorescent component of Bop-JF646, used in various other conjugates for different targets.
Uniqueness
This compound is unique due to its dual integrin inhibition and its specific fluorescence properties, which make it exceptionally useful for live cell imaging and long-term tracking of integrin receptors. Its photostability and brightness set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C57H59N9O10SSi |
|---|---|
Molekulargewicht |
1090.3 g/mol |
IUPAC-Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylcarbamoyl]benzoate |
InChI |
InChI=1S/C57H59N9O10SSi/c1-78(2)50-31-39(62-24-8-25-62)15-20-45(50)52(46-21-16-40(32-51(46)78)63-26-9-27-63)47-29-37(14-19-44(47)55(69)70)53(67)58-33-38-34-65(61-60-38)41-30-49(66(35-41)77(74,75)43-10-4-3-5-11-43)54(68)59-48(56(71)72)28-36-12-17-42(18-13-36)76-57(73)64-22-6-7-23-64/h3-5,10-21,29,31-32,34,41,48-49H,6-9,22-28,30,33,35H2,1-2H3,(H3-,58,59,67,68,69,70,71,72)/t41-,48+,49+/m1/s1 |
InChI-Schlüssel |
NHBQNNGTILNQPL-HXFFEZBUSA-N |
Isomerische SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)[C@@H]8C[C@H](N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C |
Kanonische SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)C8CC(N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)NC(CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


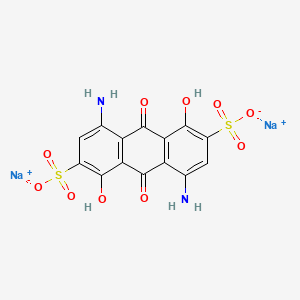
![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
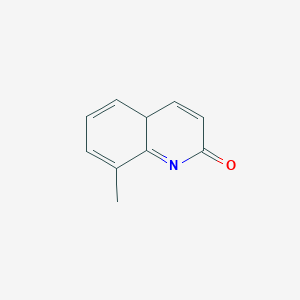
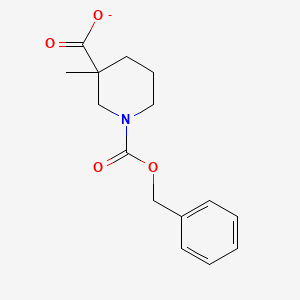


![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
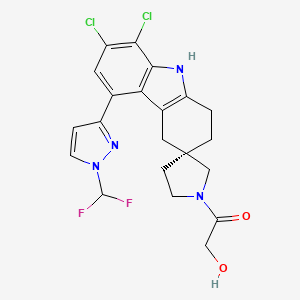
![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)
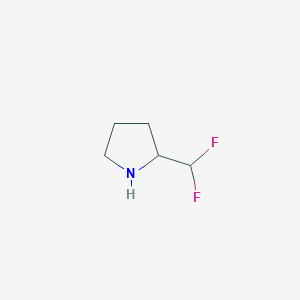
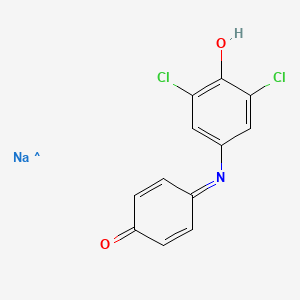

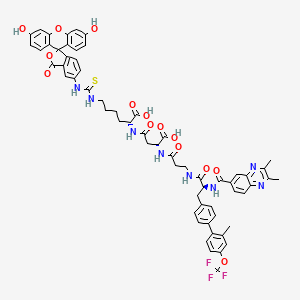
![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
